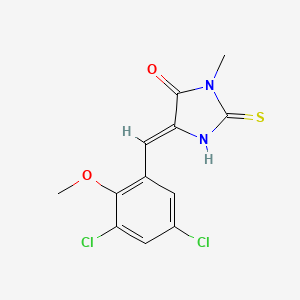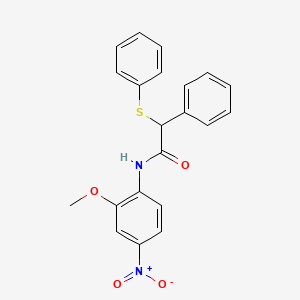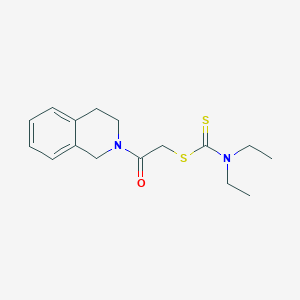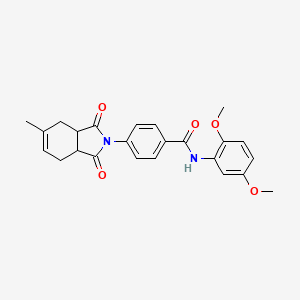
5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
説明
5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous scientific studies.
作用機序
DMXAA has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then activate immune cells such as natural killer cells and T cells, which can recognize and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and the activation of immune cells.
実験室実験の利点と制限
DMXAA has several advantages as a potential anti-cancer agent, including its ability to selectively target cancer cells while sparing normal cells, its low toxicity, and its ability to activate the immune system to attack cancer cells. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and its relatively short half-life in the body.
将来の方向性
There are several potential future directions for research on DMXAA. One area of interest is the development of new formulations or delivery methods that can improve its solubility and increase its half-life in the body. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is also interest in combining DMXAA with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity.
科学的研究の応用
DMXAA has been shown to have potent anti-tumor activity in a variety of cancer models, including lung, breast, colon, and prostate cancer. The mechanism of action of DMXAA is not fully understood, but it is thought to act by stimulating the production of cytokines, which in turn activate the immune system to attack cancer cells.
特性
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-16-11(17)9(15-12(16)19)4-6-3-7(13)5-8(14)10(6)18-2/h3-5H,1-2H3,(H,15,19)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGDSRPMJHWIY-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethyl]-N'-1H-tetrazol-5-ylurea](/img/structure/B3952601.png)
![ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3952606.png)


![N-benzyl-1-[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B3952640.png)
![1-allyl-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B3952643.png)
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3952651.png)
![N-(2-methylphenyl)-2-[(2-methylphenyl)amino]-4-oxo-4-phenyl-2-butenamide](/img/structure/B3952658.png)

![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952673.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3952675.png)

![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3952697.png)